(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Overview
Description
An internal standard for dextromethorphan or dextrorphan testing by GC/MS or LC/MS for clinical toxicology, forensic testing, P450 trials, or pharmaceutical research. Dextrorphan is a primary metabolite of dextromethorphan in blood. Dextromethorphan, an active ingredient in many over-the-counter cold and cough medicines, is used recreationally as a hallucinogen with effects similar to ketamine and phencyclidine (PCP).
Scientific Research Applications
Pharmacokinetics and Drug-Drug Interaction Studies
Summary of the Application
Dextrorphan-d3 is used as a probe substrate in pharmacokinetic studies to investigate potential drug-drug interactions . In these studies, the plasma concentrations of dextromethorphan and its metabolite, dextrorphan, are measured before and after the administration of another drug .
Methods of Application
In a typical study, plasma samples are collected from subjects at various time points before and after the administration of the drug being investigated . The concentrations of dextromethorphan and dextrorphan in these samples are then measured using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) .
Results or Outcomes
The results of these studies can provide valuable information about how the investigated drug affects the metabolism of dextromethorphan, which can be useful for predicting potential drug-drug interactions . For example, if the administration of the investigated drug leads to a significant increase in the plasma concentration of dextrorphan, this could indicate that the drug inhibits the enzyme responsible for metabolizing dextromethorphan .
properties
IUPAC Name |
(1S,9S,10S)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQUASYNZVUNQP-PGDUQUMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269335 | |
Record name | (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dextrorphan-d3 | |
CAS RN |
524713-57-3 | |
Record name | (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524713-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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